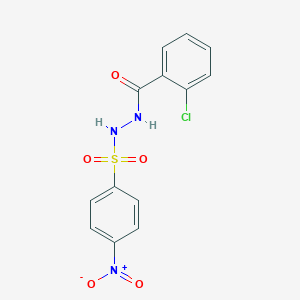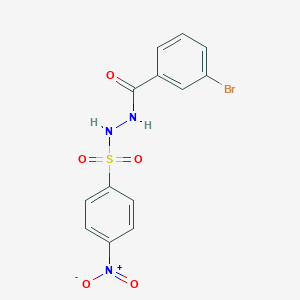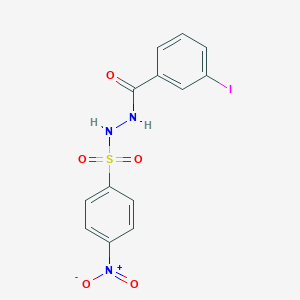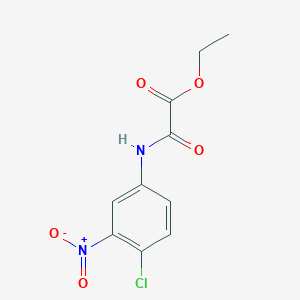
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is a chemical compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol It is characterized by the presence of a chloro group, a nitro group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl {4-chloro-3-nitroanilino}(oxo)acetate typically involves the reaction of 4-chloro-3-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Types of Reactions:
Reduction: The nitro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl {4-chloro-3-aminoanilino}(oxo)acetate.
Substitution: Ethyl {4-substituted-3-nitroanilino}(oxo)acetate.
科学研究应用
Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl {4-chloro-3-nitroanilino}(oxo)acetate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The chloro group can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
相似化合物的比较
- Ethyl {4-nitroanilino}(oxo)acetate
- Ethyl {2-chloro-4-nitroanilino}(oxo)acetate
- Ethyl {2-nitroanilino}(oxo)acetate
Comparison: Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns. Compared to ethyl {4-nitroanilino}(oxo)acetate, the chloro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate allows for additional substitution reactions.
属性
CAS 编号 |
209959-79-5 |
|---|---|
分子式 |
C10H9ClN2O5 |
分子量 |
272.64g/mol |
IUPAC 名称 |
ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14) |
InChI 键 |
QXQPIQWWXNPKNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410537.png)
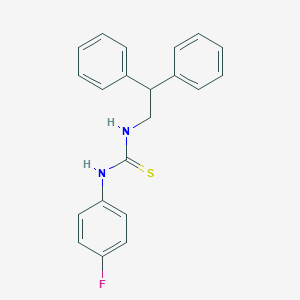
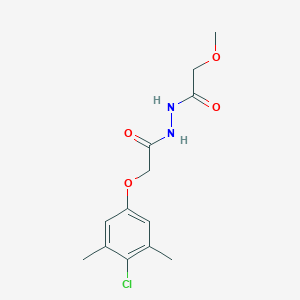
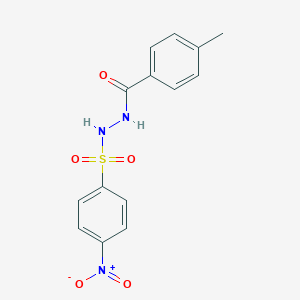
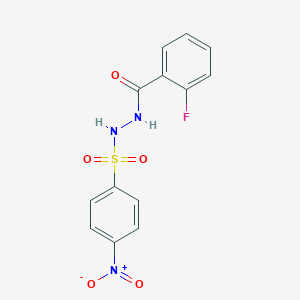

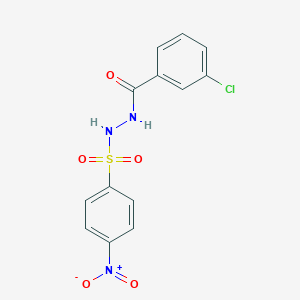
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
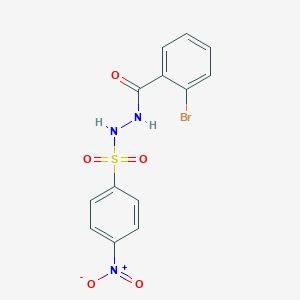
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
